molecular formula C7H3F3N2 B12831129 2-Amino-3,4,5-trifluorobenzonitrile

2-Amino-3,4,5-trifluorobenzonitrile

Cat. No.: B12831129
M. Wt: 172.11 g/mol
InChI Key: CYIQQSRRBKQLMB-UHFFFAOYSA-N
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Description

2-Amino-3,4,5-trifluorobenzonitrile is a fluorinated aromatic compound featuring an amino (-NH₂) group at position 2 and three fluorine atoms at positions 3, 4, and 5 on the benzene ring, along with a cyano (-CN) substituent.

Properties

Molecular Formula

C7H3F3N2

Molecular Weight

172.11 g/mol

IUPAC Name

2-amino-3,4,5-trifluorobenzonitrile

InChI

InChI=1S/C7H3F3N2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1H,12H2

InChI Key

CYIQQSRRBKQLMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4,5-trifluorobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method is the reaction of 2,4,5-trifluorobenzonitrile with ammonia under specific conditions. The process involves:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,4,5-trifluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid can be used under controlled conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a base.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2-Amino-3,4,5-trifluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Amino-3,4,5-trifluorobenzonitrile with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound -NH₂ (C2), -F (C3, C4, C5), -CN C₇H₄F₃N₂ 173.12 (calculated) Not provided Hypothesized use in cross-coupling reactions, drug synthesis
5-Amino-2-fluorobenzonitrile -NH₂ (C5), -F (C2), -CN C₇H₅FN₂ 133.15 37705-82-1 Intermediate in organic synthesis
4-Amino-2-(trifluoromethyl)benzonitrile -NH₂ (C4), -CF₃ (C2), -CN C₈H₅F₃N₂ 186.14 (calculated) 654-70-6 Pharmaceutical intermediates
4-Fluoro-2-(trifluoromethyl)benzonitrile -F (C4), -CF₃ (C2), -CN C₈H₃F₄N 201.11 194853-86-6 Agrochemical precursor

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group in 4-Amino-2-(trifluoromethyl)benzonitrile strongly withdraws electrons, enhancing the electrophilicity of the benzene ring compared to mono- or tri-fluorinated analogs. This property is critical in Suzuki-Miyaura cross-coupling reactions, as seen in bisquinazolinone derivatives .
  • Molecular Weight: Increased fluorination (e.g., this compound vs.
  • Synthetic Utility: Amino and cyano groups in these compounds enable diverse functionalization pathways, such as condensation (as in ) or boronic acid coupling .
Cross-Coupling Reactions

Fluorinated benzonitriles are pivotal in cross-coupling reactions. For example, tetraarylbisquinazolinones synthesized via Suzuki-Miyaura coupling () demonstrate how electron-deficient aromatic systems facilitate palladium-catalyzed reactions.

Pharmaceutical and Agrochemical Potential
  • 4-{3-[2-(2,2-Difluorobenzo[1,3]dioxol-5-ylamino)benzyl]-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl}-2-trifluoromethylbenzonitrile (CAS 1006896-13-4, ): This complex molecule, featuring a trifluoromethylbenzonitrile moiety, highlights the role of fluorinated benzonitriles in drug design, particularly in kinase inhibitors or anticancer agents.
  • Thifluzamide (CAS 130000-40-7, ): A fungicide containing a trifluoromethyl group, underscoring agrochemical applications of fluorinated aromatics .

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